
Ethyl 15',15'-didehydro-beta-8'-apocaroten-8'-oate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate is a chemical compound with the molecular formula C32H42O2 and a molecular weight of 458.70 g/mol. It is a derivative of apocarotenal, a compound related to carotenoids, which are known for their vibrant colors and biological significance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate typically involves the esterification of 15’,15’-didehydro-beta-8’-apocaroten-8’-oic acid with ethanol. The reaction is usually carried out under acidic conditions using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate may involve large-scale esterification processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its fully saturated form.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Fully saturated esters.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other carotenoid derivatives.
Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic benefits, including its use in treating oxidative stress-related conditions.
Industry: It is used in the production of colorants and pigments for various applications.
Mécanisme D'action
The mechanism of action of Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate involves its interaction with biological molecules and pathways. It is believed to exert its effects through:
Antioxidant Activity: The compound can neutralize free radicals, thereby protecting cells from oxidative damage.
Molecular Targets: It may interact with enzymes and receptors involved in oxidative stress and inflammation.
Pathways Involved: The compound is thought to modulate pathways related to antioxidant defense and cellular signaling.
Comparaison Avec Des Composés Similaires
Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate can be compared with other similar compounds such as:
Beta-carotene: Unlike beta-carotene, which is a fully conjugated polyene, Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate has an ester functional group and a partially conjugated system.
Apocarotenal: This compound is a direct precursor to Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate and shares similar structural features.
Lycopene: Lycopene is another carotenoid with a fully conjugated polyene system, but it lacks the ester functional group present in Ethyl 15’,15’-didehydro-beta-8’-apocaroten-8’-oate.
Propriétés
Numéro CAS |
74410-85-8 |
|---|---|
Formule moléculaire |
C32H42O2 |
Poids moléculaire |
458.7 g/mol |
Nom IUPAC |
ethyl (2E,4E,6E,10Z,12E,14Z,16E)-2,6,11,15-tetramethyl-17-(2,6,6-trimethylcyclohexen-1-yl)heptadeca-2,4,6,10,12,14,16-heptaen-8-ynoate |
InChI |
InChI=1S/C32H42O2/c1-9-34-31(33)29(6)20-13-19-26(3)16-11-10-15-25(2)17-12-18-27(4)22-23-30-28(5)21-14-24-32(30,7)8/h12-13,15-20,22-23H,9,14,21,24H2,1-8H3/b17-12+,19-13+,23-22+,25-15-,26-16+,27-18-,29-20+ |
Clé InChI |
AHWMDLLZSYLAMC-JLLFFVNYSA-N |
SMILES isomérique |
CCOC(=O)/C(=C/C=C/C(=C/C#C/C=C(/C)\C=C\C=C(\C)/C=C/C1=C(CCCC1(C)C)C)/C)/C |
SMILES canonique |
CCOC(=O)C(=CC=CC(=CC#CC=C(C)C=CC=C(C)C=CC1=C(CCCC1(C)C)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


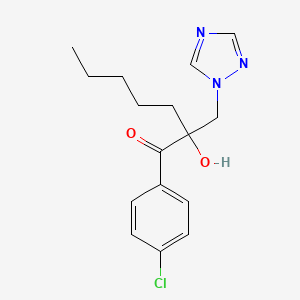
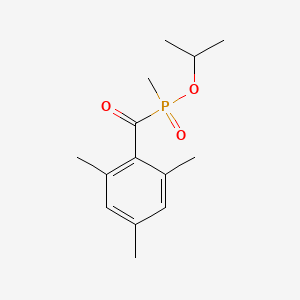
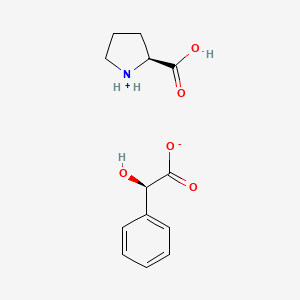

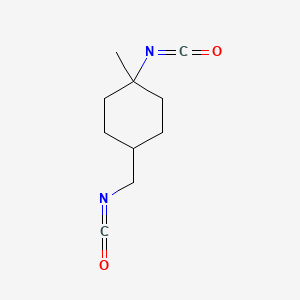

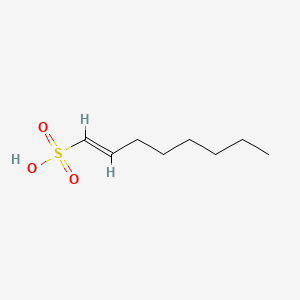
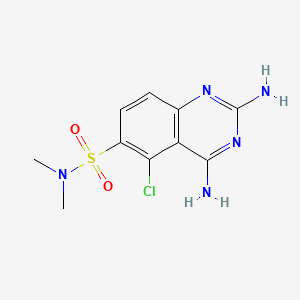


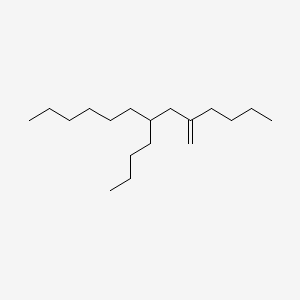
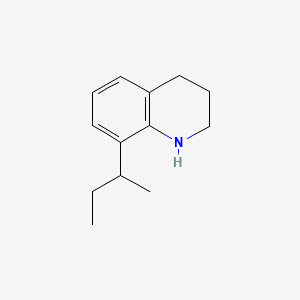

![2,2'-Methylenebis[4-tert-buty-6-sec-butylphenol]](/img/structure/B12668430.png)
